N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-[(naphthalen-1-yl)amino]acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimization of reaction parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: The compound has shown potential as a chemoprotective agent against drug-induced organ damage.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . The compound also downregulates the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . These interactions contribute to its anti-inflammatory and chemoprotective effects.
Comparison with Similar Compounds
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can be compared with other indole derivatives that exhibit similar biological activities. Some similar compounds include:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives: These compounds have been studied for their anti-inflammatory and analgesic activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H18N4O4/c1-28-19-10-9-16(24(26)27)11-15(19)12-22-23-20(25)13-21-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,21H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
OWKZHWRBHQOPEE-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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